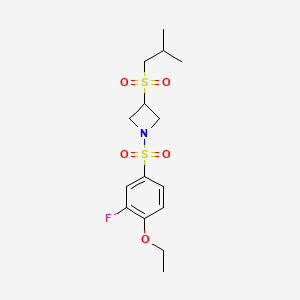

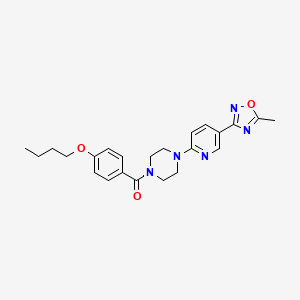

![molecular formula C10H11NOS B2724090 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1857256-49-5](/img/structure/B2724090.png)

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound has been synthesized and evaluated for its antifungal activity .

Synthesis Analysis

The synthesis of thiophene derivatives involves various reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The synthesis of “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” would likely involve similar reactions.Molecular Structure Analysis

The molecular structure of “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” was confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Chemical Reactions Analysis

Thiophene derivatives, including “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one”, can undergo various chemical reactions. These include electrophilic substitution reactions due to the π-excessive nature of the thiophene ring .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition for Hyperpigment Disorders

(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: has been identified as a potent tyrosinase inhibitor . Tyrosinase is a key enzyme involved in melanin synthesis. By inhibiting tyrosinase, this compound can potentially be used in the development of therapeutic agents for conditions associated with hyperpigmentation, such as melasma and age spots.

Antifungal Properties

Novel derivatives containing the 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one scaffold have been synthesized and evaluated for antifungal activity . These compounds may have potential applications in treating fungal infections.

Serotonin Receptor Affinity

A related compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one , displays micromolar affinity toward 5-HT1A receptors . This suggests potential applications in neuropharmacology.

Mecanismo De Acción

While the exact mechanism of action for “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is not specified, thiophene derivatives have been found to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Propiedades

IUPAC Name |

1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBLWWNISWCQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(NC2=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)

![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)

![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)

![2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2724029.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one](/img/structure/B2724030.png)